molecular formula C17H25BO B14433236 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane CAS No. 75400-50-9

9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane

Cat. No.: B14433236
CAS No.: 75400-50-9
M. Wt: 256.2 g/mol
InChI Key: NNPSORIGCRAFJB-UHFFFAOYSA-N
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Description

9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane: is an organoborane compound known for its utility in organic synthesis, particularly in hydroboration reactions. This compound is characterized by its unique bicyclic structure, which includes a boron atom bridged within a nonane ring system. It is a colorless solid that is widely used as a reagent in various chemical transformations due to its high regioselectivity and functional group tolerance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction proceeds through the formation of a hydride-bridged dimer, which is then cleaved in the presence of reducible substrates . The reaction conditions are generally mild, and the process is highly efficient, yielding high-purity crystalline products .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The compound is commercially available as a solution in tetrahydrofuran and as a solid .

Scientific Research Applications

Chemistry: In chemistry, 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane is extensively used in the synthesis of complex organic molecules. Its high regioselectivity makes it a valuable reagent for hydroboration reactions, leading to the formation of terminal alcohols and other functionalized compounds .

Biology and Medicine: Its ability to form stable organoboranes makes it useful in drug development and other biomedical research .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in Suzuki-Miyaura coupling reactions is particularly noteworthy, as it facilitates the formation of carbon-carbon bonds under mild conditions .

Mechanism of Action

The mechanism of action of 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane primarily involves its role as a hydroboration reagent. The boron atom in the compound acts as an electrophile, adding across double bonds in alkenes to form organoboranes. This process is highly regioselective, favoring the formation of terminal organoboranes . The resulting organoboranes can then undergo further transformations, such as oxidation or substitution, to yield various functionalized products .

Properties

CAS No.

75400-50-9

Molecular Formula

C17H25BO

Molecular Weight

256.2 g/mol

IUPAC Name

9-[2-(4-methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C17H25BO/c1-19-17-10-8-14(9-11-17)12-13-18-15-4-2-5-16(18)7-3-6-15/h8-11,15-16H,2-7,12-13H2,1H3

InChI Key

NNPSORIGCRAFJB-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)CCC3=CC=C(C=C3)OC

Origin of Product

United States

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